3-Methylthiophen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6OS |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
InChI Key |
HYCQDSHZGRNFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)O |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Methylthiophen 2 Ol
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus
The thiophene ring is inherently electron-rich and generally susceptible to electrophilic aromatic substitution. The reactivity of the 3-Methylthiophen-2-ol nucleus is significantly influenced by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. The methyl group is also activating and provides ortho and para direction.
In this compound, the C5 position is para to the strongly activating hydroxyl group and ortho to the methyl group. The C4 position is ortho to the hydroxyl group. Consequently, electrophilic attack is strongly favored at the C5 position due to the powerful directing and activating influence of the hydroxyl group.
While specific studies on this compound are limited, the expected reactivity can be inferred from related compounds. For instance, the chlorination of 3-methylthiophene (B123197) with t-butyl hypochlorite (B82951) proceeds selectively, yielding 2-chloro-3-methylthiophene (B80250) first, followed by substitution at the 5-position to give 2,5-dichloro-3-methylthiophene. journals.co.za The presence of a hydroxyl group at the C2 position, as in the title compound, would further enhance the reactivity at the C5 position. Common electrophilic substitution reactions are detailed in the table below.
| Reaction Type | Typical Reagents | Expected Major Product | Comments |
| Halogenation | Br₂, Cl₂ in a suitable solvent | 5-Halo-3-methylthiophen-2-ol | The C5 position is highly activated by the para-hydroxyl group, leading to regioselective halogenation. journals.co.zawikipedia.org |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-Nitro-3-methylthiophen-2-ol | Strong acidic conditions must be used with caution to prevent polymerization or degradation of the reactive thiophene ring. chemicalbook.comsemanticscholar.org |
| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | 5-Acyl-3-methylthiophen-2-ol | This reaction introduces an acyl group at the most nucleophilic C5 position. Milder catalysts may be required. chemicalbook.comevitachem.com |
| Friedel-Crafts Alkylation | R-X / Lewis Acid | 5-Alkyl-3-methylthiophen-2-ol | This reaction is often prone to polyalkylation, as the product is also activated. wikipedia.org |
Nucleophilic Reactions at the Hydroxyl and Thiophenolic Sulfur Centers
Nucleophilic reactions of this compound primarily involve the hydroxyl group, which can be deprotonated to form a highly nucleophilic thiophenolate anion. The sulfur atom within the aromatic thiophene ring is generally unreactive towards nucleophiles due to its delocalized electrons contributing to the ring's aromaticity. wikipedia.org
The enolate derived from 3-hydroxythiophenes by treatment with a base can be alkylated and acylated with high regioselectivity at the oxygen atom. researchgate.net This provides a reliable route to various ethers and esters.
| Reaction Type | Reagent | Product | Mechanism Detail |
| O-Alkylation | Base (e.g., NaH), followed by an alkyl halide (R-X) | 2-Alkoxy-3-methylthiophene | The reaction proceeds via an Sₙ2 mechanism on the alkyl halide, with the thiophenolate acting as the nucleophile. researchgate.net |
| O-Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) in the presence of a base (e.g., pyridine) | 3-Methylthiophen-2-yl ester | The nucleophilic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.netresearchgate.net |
The sulfur atom does not typically participate in nucleophilic substitution reactions like alkylation, a characteristic feature of the stable thiophene ring system. wikipedia.org
Oxidation-Reduction Chemistry of this compound
The oxidation and reduction of this compound can occur at several sites: the thiophene ring, the sulfur heteroatom, or the methyl group.
Oxidation:
Oxidation at Sulfur: Like other thiophenes, the sulfur atom can be oxidized using oxidizing agents such as peracids (e.g., m-CPBA) to form the corresponding this compound-1-oxide (sulfoxide) and subsequently the 1,1-dioxide (sulfone). wikipedia.org
Oxidation of the Methyl Group: Stronger oxidizing agents can lead to the oxidation of the methyl group to a carboxylic acid, yielding 2-hydroxythiophene-3-carboxylic acid.
Oxidative Coupling/Polymerization: Electrochemical oxidation can lead to polymerization, forming poly(3-methylthiophene) derivatives. This process is central to the development of conductive polymers.
Reduction:
Ring Reduction: The thiophene ring can be partially reduced to form dihydrothiophene derivatives under specific conditions.
Desulfurization: A powerful and common reduction reaction involving thiophenes is desulfurization using Raney nickel. This process removes the sulfur atom completely and saturates the carbon chain, which would convert this compound into pentan-2-ol. wikipedia.org
| Reaction | Reagent | Major Product(s) |
| Oxidation | Peracids (e.g., m-CPBA) | This compound-1-oxide, this compound-1,1-dioxide |
| Reduction | Raney Nickel / H₂ | Pentan-2-ol |
Tautomerism and Isomerization Studies of this compound
A critical aspect of the chemistry of 2-hydroxythiophenes is their existence in a tautomeric equilibrium with their corresponding keto forms. This compound is in equilibrium with two possible thiophenone tautomers: 3-methylthiophen-2(5H)-one and 3-methylthiophen-2(3H)-one .
The equilibrium between the aromatic enol form (hydroxythiophene) and the non-aromatic keto forms (thiophenones) is highly dependent on the solvent and substituents. researchgate.net The enol form benefits from the stability of the aromatic ring, while the keto form benefits from the strength of the carbon-oxygen double bond. Studies on related hydroxy-heterocycles show that the equilibrium can be sensitive to the solvent's polarity and its ability to form hydrogen bonds. wuxiapptec.com In some cases, both tautomers can co-exist, as evidenced by the co-crystallization of a chalcone (B49325) and its keto-enol tautomer derived from 3-methylthiophene-2-carbaldehyde. researchgate.net
| Tautomeric Form | Structure | Key Features |
| This compound (Enol) | (Structure of this compound) | Aromatic, planar, contains -OH group |
| 3-Methylthiophen-2(5H)-one (Keto) | (Structure of 3-methylthiophen-2(5H)-one) | Non-aromatic, C=O bond, sp³ carbon at C5 |
| 3-Methylthiophen-2(3H)-one (Keto) | (Structure of 3-methylthiophen-2(3H)-one) | Non-aromatic, C=O bond, sp³ carbon at C3 |
The interconversion is catalyzed by acid or base. The greater stability is often found in the keto form for simple monocyclic systems, but aromaticity provides a strong driving force favoring the enol form.
Metal Coordination Chemistry of this compound as a Ligand
While direct studies of this compound as a ligand are not widely reported, its structure suggests significant potential for metal coordination. Derivatives of 3-methylthiophene are known to form stable complexes with a variety of transition metals, such as Co(II), Cu(II), Ni(II), and Zn(II), typically coordinating through nitrogen or sulfur atoms introduced in substituents. tandfonline.com
This compound itself, particularly in its deprotonated (thiolate) form, can act as a versatile ligand. It possesses two potential donor sites: the hydroxyl oxygen and the ring sulfur.
Potential Coordination Modes:
Monodentate Ligand: It can coordinate to a metal center through either the oxygen atom of the hydroxyl group or, less commonly, the ring sulfur.
Bidentate Ligand: The deprotonated form, 3-methylthiophen-2-olate, can act as a bidentate chelating ligand, coordinating through both the oxygen and the ring sulfur to form a stable five-membered chelate ring. This is a common coordination mode for related 2-mercapto-phenols and similar structures.
The formation of such complexes would be confirmed by techniques like IR spectroscopy (shifts in C-O and C-S stretching frequencies) and X-ray crystallography. The ability of the thiophene nucleus to participate in coordination is well-established, enhancing the potential for this compound to be used in the synthesis of novel metal complexes. tandfonline.comnih.gov
Spectroscopic and Advanced Analytical Characterization of 3 Methylthiophen 2 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-methyl-2-oxothiophene, the stable tautomer of 3-methylthiophen-2-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-methyl-2-oxothiophene is expected to show distinct signals corresponding to the methyl group and the two protons on the thiophene (B33073) ring. The methyl protons (CH₃) would appear as a singlet in the upfield region, typically around 1.8-2.2 ppm. The two vinyl protons on the five-membered ring form an AX system and would appear as two distinct doublets, a result of their mutual spin-spin coupling. The proton at the C4 position is expected to resonate at approximately 6.0-6.5 ppm, while the proton at the C5 position would be further downfield, around 6.8-7.2 ppm, due to its proximity to the sulfur atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) is the most deshielded and would exhibit a signal in the far downfield region, typically at 195-205 ppm. The sp² hybridized carbons of the thiophene ring (C3, C4, and C5) would resonate between 120 and 150 ppm. The methyl carbon (CH₃) would appear at the most upfield position, generally between 10-15 ppm. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm the assignments by establishing proton-proton and proton-carbon correlations through bonds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Methyl-2-oxothiophene
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | - | 198.5 |
| C3 | - | - | 135.0 |
| C4 | 6.25 | Doublet | 128.0 |
| C5 | 7.05 | Doublet | 145.0 |
| CH₃ | 2.05 | Singlet | 12.5 |
Mass Spectrometric Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns. For 3-methyl-2-oxothiophene (molecular weight: 114.16 g/mol ), the electron ionization (EI) mass spectrum would show a distinct molecular ion peak (M⁺˙) at m/z 114.
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for 3-methyl-2-oxothiophene are expected to include:
Loss of Carbon Monoxide (CO): A characteristic fragmentation for cyclic ketones is the elimination of a neutral CO molecule (28 Da). This would lead to a significant fragment ion at m/z 86.
Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group would result in the loss of 15 Da, producing a fragment ion at m/z 99.
Ring Cleavage: The thiophene ring can undergo cleavage to produce various smaller fragments. A common fragmentation for thiophenes involves the formation of a thioformyl cation ([CHS]⁺) at m/z 45.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula with high confidence.
Table 2: Predicted Mass Spectrometric Fragments for 3-Methyl-2-oxothiophene
| m/z | Predicted Fragment Ion | Neutral Loss |
| 114 | [C₅H₆OS]⁺˙ (Molecular Ion) | - |
| 99 | [C₄H₃OS]⁺ | •CH₃ |
| 86 | [C₄H₆S]⁺˙ | CO |
| 45 | [CHS]⁺ | C₄H₅O• |
Vibrational Spectroscopy (Infrared, Raman) for Bonding and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are complementary and can be used to confirm the presence of the key structural features of 3-methyl-2-oxothiophene.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific vibrational modes.
C=O Stretch: The most prominent and diagnostic peak will be the strong absorption from the carbonyl group (C=O) stretching vibration, expected in the region of 1680-1710 cm⁻¹.
C=C Stretch: The carbon-carbon double bond stretching within the thiophene ring will give rise to absorptions around 1500-1600 cm⁻¹.
C-H Stretch: The sp² C-H stretching of the ring protons will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), while the sp³ C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
C-S Stretch: The carbon-sulfur bond stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is visible, it is often weaker than in the IR spectrum. Conversely, the C=C and C-S stretching vibrations of the thiophene ring often produce strong and sharp signals in the Raman spectrum, making it particularly useful for analyzing the ring structure.
Table 3: Predicted Vibrational Frequencies for 3-Methyl-2-oxothiophene
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp²) | 3100 | 3100 | Medium |
| C-H Stretch (sp³) | 2950 | 2950 | Medium |
| C=O Stretch | 1695 | 1695 | Strong (IR), Medium (Raman) |
| C=C Stretch (ring) | 1550 | 1550 | Medium (IR), Strong (Raman) |
| C-S Stretch (ring) | 750 | 750 | Weak (IR), Medium (Raman) |
X-ray Crystallography of Solid-State Forms and Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While no crystal structure for this compound or its tautomer is currently reported in open literature, analysis of related thiophene derivatives provides insight into the expected structural features.
If suitable crystals of 3-methyl-2-oxothiophene could be grown, X-ray diffraction analysis would provide precise measurements of:
Bond Lengths and Angles: Confirming the geometry of the thiophene ring and the carbonyl group. For example, the C=O bond length would be expected to be around 1.21 Å, and the C-S bond lengths approximately 1.7 Å.
Molecular Conformation: Determining the planarity of the thiophene ring.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice through interactions such as hydrogen bonding (if co-crystallized with a donor) or π-π stacking between thiophene rings.
The study of co-crystals, where the target compound is crystallized with another molecule (a co-former), could also be used to modulate its physical properties and provide further insight into its non-covalent interaction capabilities.
Advanced Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating 3-methyl-2-oxothiophene from impurities, reaction byproducts, or other components in a complex mixture. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC is an excellent technique for the analysis of 3-methyl-2-oxothiophene. A capillary column with a non-polar or mid-polar stationary phase can be used for separation. Coupling the GC to a mass spectrometer allows for the identification of the eluting compound based on its mass spectrum, providing both qualitative and quantitative information. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of thiophene derivatives. nih.govmdpi.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a suitable method for its separation and quantification. Detection can be achieved using a UV detector, as the conjugated system of the thiophene ring is expected to absorb UV light.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For trace-level detection and quantification in complex matrices, UHPLC-MS/MS offers superior sensitivity and selectivity. nih.gov This technique allows for the separation of the analyte from the matrix with high resolution, followed by its selective detection using multiple reaction monitoring (MRM) on a tandem mass spectrometer.
These advanced methods are crucial for purity assessment in synthetic chemistry, quality control, and for detecting the compound in various samples.
Theoretical and Computational Chemistry Studies of 3 Methylthiophen 2 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 3-Methylthiophen-2-ol. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.
The electronic properties of thiophene-based compounds are heavily influenced by the sulfur heteroatom, which contributes lone pair electrons to the aromatic π-system. The presence of a hydroxyl (-OH) group at the C2 position and a methyl (-CH3) group at the C3 position further modifies this electronic landscape. The hydroxyl group acts as an electron-donating group through resonance, while the methyl group is a weak electron-donating group through induction.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For thiophene (B33073) derivatives, DFT calculations have been extensively used to determine these properties. researchgate.net For instance, studies on related thiophene molecules show that substituents significantly alter the HOMO-LUMO gap, thereby tuning the electronic and optical properties of the material. researchgate.netrsc.org The distribution of Mulliken atomic charges, another output of these calculations, reveals the partial positive or negative charges on each atom, highlighting sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 1: Calculated Electronic Properties of Thiophene (as a reference)
| Property | Calculated Value (eV) | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.9 | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -0.5 | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.4 | DFT/B3LYP/6-31G(d) |
| Ionization Potential | 8.86 | DFT |
This table presents typical calculated values for the parent compound, thiophene, to illustrate the data obtained from quantum chemical calculations. The specific values for this compound would be influenced by its substituents.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces and the identification of transition states and intermediates. osti.govunimib.it For this compound, a primary reaction pathway of interest is its tautomerization to the more stable 3-methylthiophene-2(3H)-thione.
The keto-enol tautomerism is a well-studied phenomenon, and its principles apply to the thione-thiol equilibrium in this compound. nih.govlibretexts.orgorientjchem.org DFT calculations can model this intramolecular proton transfer by locating the transition state structure connecting the two tautomers. The calculated activation energy for this transition determines the rate of interconversion. Studies on similar systems have shown that the keto (or thione) form is generally more stable, though solvent effects can influence the equilibrium. orientjchem.orgresearchgate.net
Furthermore, DFT can be used to predict the reactivity of the thiophene ring towards electrophilic substitution. By modeling the approach of an electrophile to different positions on the ring, a reaction profile can be constructed. This involves calculating the energies of intermediates (like the sigma complex) and the transition states leading to them. Such studies on thiophene itself have elucidated its reactivity patterns, which are generally greater than that of benzene. researchgate.net The methyl and hydroxyl groups on this compound would direct incoming electrophiles, a behavior that can be quantitatively predicted through these computational models.
Table 2: Example of Calculated Activation Energies for a Reaction Pathway
| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |
|---|
This table shows calculated activation energy for the tautomerization of a related dicarbonyl compound, demonstrating the type of data DFT provides for reaction pathways. orientjchem.org A similar approach would be applied to the thione-thiol tautomerism of this compound.
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscape
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules. nih.gov An MD simulation of this compound would typically place the molecule in a simulation box filled with an explicit solvent (e.g., water) and solve Newton's equations of motion for every atom in the system.
These simulations are crucial for understanding intermolecular interactions, particularly hydrogen bonding. dovepress.com The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to specific interactions with polar solvents or other solute molecules. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov
The conformational landscape of the molecule can also be explored. While the thiophene ring is relatively rigid, the orientation of the hydroxyl proton and the rotation of the methyl group can be analyzed. The simulation trajectory provides information on the preferred conformations and the energy barriers between them. For larger, more flexible thiophene-based oligomers, MD simulations combined with NMR data have been used to determine their conformational preferences. mdpi.com
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately compute the parameters that correspond to various spectroscopic techniques.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C stretching, or O-H bending. Comparing the computed spectrum with an experimental one aids in the assignment of observed absorption bands. For thiophene derivatives, DFT has been shown to reproduce experimental vibrational spectra with good accuracy. jchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating NMR chemical shifts (¹H and ¹³C). eurekaselect.com These calculations provide theoretical chemical shifts that, when compared to experimental values, help in the complete structural elucidation of the molecule.
UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT. ubc.ca This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption maxima (λ_max) in the spectrum. These calculations help in understanding the electronic transitions involved, often characterized as π→π* or n→π* transitions. rsc.org
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for Thiophene
| Parameter | Experimental Value | Calculated Value | Method |
|---|---|---|---|
| Rotational Constant A₀ (MHz) | 8039.06 | 8040.6 | CCSD(T)/cc-pCVTZ |
| ¹³C NMR Shift (α-carbon, ppm) | 125.6 | 126.1 | DFT/GIAO |
| Main Vibrational Frequency (cm⁻¹) | 3111 (C-H stretch) | 3115 | DFT/B3LYP |
This table uses the parent thiophene molecule as an example to illustrate the high accuracy of modern computational methods in predicting diverse spectroscopic parameters. aip.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. A related technique, Quantitative Structure-Activity Relationship (QSAR), is used for biological activities. nih.gov
To build a QSPR model for analogues of this compound, one would first assemble a dataset of similar thiophene derivatives with known experimental values for a property of interest (e.g., boiling point, solubility, or reactivity). For each molecule in the dataset, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Topological descriptors: Indices that describe molecular size, shape, and branching.
Steric descriptors: Molecular volume, surface area.
Using statistical methods like Multivariate Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the experimental property. nih.gov This equation constitutes the QSPR model. Once validated, the model can be used to predict the property for new, unsynthesized analogues of this compound simply by calculating their molecular descriptors and inputting them into the model equation. This approach is highly efficient for screening large numbers of potential compounds and prioritizing them for synthesis and experimental testing. nih.gov
Applications of 3 Methylthiophen 2 Ol in Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Heterocyclic Synthesis
3-Methylthiophen-2-ol and its derivatives are foundational materials for constructing more elaborate heterocyclic systems, particularly those containing fused rings. A significant pathway involves the use of 2-aminothiophene derivatives as versatile intermediates. These intermediates are often synthesized through the Gewald reaction, a multicomponent condensation involving a ketone, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.org While 3-methyl-2-thiophenone itself is a ketone, its structure is part of the aromatic ring; however, functionalized derivatives can be employed in similar cyclization strategies.
One of the most prominent applications of these thiophene (B33073) building blocks is in the synthesis of thieno[2,3-d]pyrimidines. nih.govresearchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis typically begins with a substituted 2-aminothiophene, which undergoes cyclization with various reagents to form the pyrimidine (B1678525) ring fused to the thiophene core. For instance, 2-aminothiophene-3-carboxylates can react with isocyanates or isothiocyanates to form thieno[2,3-d]pyrimidine-2,4-diones. researchgate.net
The general synthetic utility is highlighted in the following table, which showcases how different 2-aminothiophene precursors lead to diverse heterocyclic systems.
| Starting Material (2-Aminothiophene Derivative) | Reagent | Resulting Heterocyclic System |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Formamide | 4-Hydroxy-6-methylthieno[2,3-d]pyrimidine |
| 2-Amino-3-cyanothiophene | Formic Acid | 4-Aminothieno[2,3-d]pyrimidine |
| 2-Amino-3-carboxamidothiophene | Orthoesters | 4-Alkoxythieno[2,3-d]pyrimidine |
| 2-Aminothiophene-3-carboxylate | Isothiocyanates | 2-Thioxothieno[2,3-d]pyrimidin-4-one |
These reactions demonstrate the strategic importance of the substituted thiophene core, derivable from precursors like this compound, in generating molecular complexity for pharmaceutical and agrochemical research. bohrium.com
Precursor in the Development of Functional Organic Materials and Polymers
The monomer 3-methylthiophene (B123197), which is directly related to this compound, is a cornerstone in the field of conducting polymers. wikipedia.org Oxidative polymerization of 3-methylthiophene yields poly(3-methylthiophene) (P3MT), a material known for its high electrical conductivity, environmental stability, and processability. acs.org These properties make it a valuable component in a variety of organic electronic devices.
The polymerization can be achieved through both chemical and electrochemical methods. wikipedia.org Chemical polymerization often utilizes oxidants like ferric chloride (FeCl₃), while electropolymerization allows for the direct deposition of conductive P3MT films onto electrode surfaces. The properties of the resulting polymer are highly dependent on the polymerization conditions, which influence factors like regioregularity—the specific orientation of the monomer units within the polymer chain. A higher degree of head-to-tail (HT) coupling generally leads to enhanced conductivity and improved material properties. wikipedia.org
The applications of P3MT and its composites are diverse and impactful, as summarized below.
| Application Area | Specific Use of Poly(3-methylthiophene) | Key Property Leveraged |
| Organic Electronics | Active layer in Organic Field-Effect Transistors (OFETs) | Charge carrier mobility |
| Energy Storage | Cathode material in rechargeable aluminum-ion batteries acs.org | Redox activity, structural flexibility |
| Sensors | Chemical sensors for detecting various analytes | Changes in conductivity upon analyte binding |
| Electrochromic Devices | "Smart windows" that change color with applied voltage | Optical properties that respond to stimuli |
Recent research has also explored the creation of P3MT/graphene composites, which exhibit enhanced performance as cathode materials in batteries. acs.org The methyl group on the thiophene ring helps to space the polymer chains, creating channels that facilitate the transport of large ions, while the graphene composite enhances electronic conductivity. acs.org
Applications in Catalysis (e.g., as a Ligand or Organocatalyst Precursor)
Thiophene derivatives are valuable scaffolds for the design of chiral ligands and organocatalysts used in asymmetric synthesis. The structural rigidity of the thiophene ring and the ability to introduce functional groups at specific positions allow for the creation of well-defined chiral environments around a metal center or an active site.
A key precursor in this area is 3-hydroxythiophene-2-carbaldehyde, a close derivative of this compound. This compound is used to synthesize tridentate Schiff base ligands. koreascience.krresearchgate.net These ligands are prepared by the condensation of the aldehyde with chiral amino alcohols. The resulting Schiff bases can then be complexed with various metals, such as vanadium, to create catalysts for asymmetric reactions. koreascience.kriaea.org
One notable application is the vanadium-catalyzed asymmetric oxidation of sulfides to chiral sulfoxides. koreascience.kr Chiral sulfoxides are important intermediates in the synthesis of several pharmaceuticals. The thiophene-based Schiff base ligands have demonstrated high efficiency, yielding sulfoxides with good enantioselectivity. koreascience.kriaea.org
The table below outlines the components and applications of such catalytic systems.
| Thiophene-Based Precursor | Chiral Amino Alcohol | Metal Center | Catalyzed Reaction |
| 3-Hydroxythiophene-2-carbaldehyde | (S)-tert-Leucinol | Vanadium (V) | Asymmetric oxidation of thioanisole |
| 3-Hydroxythiophene-2-carbaldehyde | (1R,2S)-1-Amino-2-indanol | Vanadium (V) | Asymmetric oxidation of benzyl (B1604629) phenyl sulfide |
| 3-Hydroxybenzothiophene-2-carbaldehyde | (S)-tert-Leucinol | Vanadium (V) | Asymmetric oxidation of p-tolyl methyl sulfide |
The development of these thiophene-based catalysts represents a significant advancement in asymmetric synthesis, offering efficient routes to enantiomerically pure compounds. rsc.org
Derivatization for Specialized Reagents and Chemical Probes
The functional groups and reactive sites of this compound allow for its derivatization into a variety of specialized reagents and chemical probes. The thiophene nucleus itself is a key component in many fluorescent dyes, and its derivatives can be engineered to create probes for biological imaging and sensing. nih.govdiva-portal.org
Microwave-assisted synthesis has been shown to be an expedient method for creating libraries of thiophene-based fluorophores. nih.gov By modifying the substituents on the thiophene ring, the fluorescence emission can be tuned across the visible spectrum, from blue to red. These fluorophores can be further functionalized with reactive groups, such as N-hydroxysuccinimide (NHS) esters or tetrafluorophenyl (TFP) esters, which allow them to be covalently attached to biomolecules like antibodies. nih.gov This labeling enables the visualization and tracking of these biomolecules in complex biological systems, such as in immunostaining of cells. nih.gov
Thiophene-based dyes are particularly noted for their high fluorescence stability, making them robust probes for long-term imaging experiments. nih.gov The derivatization of the this compound core could involve reactions such as:
Esterification or Etherification: Modifying the hydroxyl group to attach linkers or other functional moieties.
Electrophilic Substitution: Introducing groups onto the thiophene ring to tune electronic and optical properties.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to build more complex conjugated systems for advanced fluorescent probes. rsc.org
These strategies underscore the potential of this compound as a starting point for the development of sophisticated chemical tools for research and diagnostics.
Environmental Fate and Abiotic/biotic Degradation Pathways of Thiophenols, Including 3 Methylthiophen 2 Ol
Photodegradation Mechanisms and Products
Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of thiophenols in the environment. The primary mechanism involves the photooxidative coupling of thiophenol derivatives to form disulfides. This reaction can be a clean and economical alternative to using metal-containing oxidants.
The efficiency of this process is influenced by environmental factors such as pH and the wavelength of light. For instance, the photooxidation of p-nitrothiophenol is most efficient at a pH of approximately 5, suggesting that both the neutral thiol and the anionic thiolate forms of the compound are necessary for the reaction to occur. Excitation at wavelengths where the thiolate form absorbs strongly leads to a higher yield of the disulfide product. This photooxidation process is generally applicable to thiophenol derivatives, regardless of the electronic properties of their substituents, provided the pH and excitation wavelength are appropriately selected.
The major photoproducts of this process are disulfides. For example, the irradiation of para-substituted thiophenol derivatives results in the formation of corresponding disulfides. In the case of p-nitrothiophenol, 4,4'-dinitrodiphenyldisulfide is produced in a high yield of 81%.
| Thiophenol Derivative | Major Photodegradation Product | Reference |
| p-Nitrothiophenol | 4,4'-Dinitrodiphenyldisulfide | |
| p-Carboxythiophenol | 4,4'-Dicarboxydiphenyldisulfide | |
| p-Chlorothiophenol | 4,4'-Dichlorodiphenyldisulfide | |
| p-Methoxythiophenol | 4,4'-Dimethoxydiphenyldisulfide |
Chemical Transformation in Environmental Matrices
In environmental matrices such as soil and water, thiophenols undergo various chemical transformations. The behavior and fate of these compounds are significantly influenced by the pH of the surrounding medium. Thiophenol itself has a pKa of 6.62, meaning its structure and charge change depending on the pH of the aqueous solution.
In acidic environments (pH below the pKa), thiophenols exist predominantly as neutral molecules. This neutrality can facilitate their adsorption onto certain soil components, such as clay minerals like sepiolite. However, in neutral or alkaline environments (pH above the pKa), thiophenols deprotonate to form thiophenolate anions. This negative charge can lead to repulsion from negatively charged soil particles, inhibiting adsorption and potentially increasing their mobility in water.
Oxidation is another critical transformation pathway. Thiophenols can be easily oxidized to diphenyl disulfide, especially in the presence of a base. This process can be reversed by reduction back to the thiol. The presence of dissolved organic matter in aquatic systems can also mediate indirect photochemical transformations of thiols. The rates of these transformations are highly pH-dependent, generally increasing with higher pH.
| Environmental Matrix | Key Transformation Process | Influencing Factors | Products | Reference |
| Soil | Adsorption/Desorption | pH, Soil composition | - | |
| Water | Oxidation | pH, Presence of base | Diphenyl disulfide | |
| Aquatic Systems (with DOM) | Indirect Photochemical Transformation | pH, Dissolved Organic Matter | Oxidized thiol products |
Biotransformation and Microbial Degradation Pathways
Microorganisms play a crucial role in the degradation of thiophenolic compounds in the environment. Several bacterial strains have been identified that can utilize thiophene (B33073) derivatives as a source of carbon and energy. For example, bacteria isolated from activated sludge have been shown to degrade substituted thiophenes.
One notable genus is Rhodococcus, strains of which can grow on thiophene-2-carboxylic acid and 5-methyl-thiophene-2-carboxylic acid, completely degrading them to sulfate, cell biomass, and carbon dioxide. This demonstrates the potential for complete mineralization of these compounds by certain microorganisms. However, the ability to degrade these compounds can be quite specific, as the same Rhodococcus strains were unable to utilize thiophene or methyl thiophenes.
The degradation pathways often involve initial enzymatic attacks on the thiophene ring. For instance, Pseudomonas aeruginosa isolated from oil-contaminated soil can degrade benzothiophene and related compounds, with studies suggesting that oxygen is directly added to the benzothiophene molecule. Research has also indicated that 3-methyl-thiophene can be more rapidly and extensively degraded than benzothiophene by this bacterium.
Fungi are also capable of biotransforming sulfur-containing organic compounds. Marine-derived fungi, for example, can oxidize thiochroman derivatives to their corresponding sulfoxides and sulfones, likely through the action of cytochrome P450 monooxygenases.
| Microorganism | Substrate(s) | Degradation Products | Reference |
| Rhodococcus sp. | Thiophene-2-carboxylic acid, 5-methyl-thiophene-2-carboxylic acid | Sulfate, CO2, Biomass | |
| Pseudomonas aeruginosa | Benzothiophene, 3-methyl-thiophene | Not specified | |
| Emericellopsis maritima, Purpureocillium lilacinum | Thiochroman-4-ol | Thiochroman-4-one, Sulfoxides, Sulfones |
Environmental Persistence Studies of Thiophenolic Compounds
The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down by physical, chemical, or biological processes. The persistence of thiophenolic compounds is determined by the rates of the degradation processes discussed above.
Factors that influence persistence include the compound's specific structure and the environmental conditions it is exposed to. For instance, phenolic compounds in soils contaminated by the oil-shale industry have shown that their persistence is a result of both natural attenuation and the aging of the pollution. Easily degradable phenols like phenol and p-cresol are readily broken down by microbial populations, while more substituted compounds like dimethylphenols are less biodegradable and thus more persistent.
The bioavailability of these compounds also affects their persistence. In soil, a significant portion of phenolic pollutants may become non-extractable, binding to soil organic matter, which can reduce their immediate bioavailability for microbial degradation but contribute to their long-term persistence. The persistence of thiophenols in aquatic environments is influenced by factors like pH and the presence of dissolved organic matter, which affect their chemical stability and susceptibility to photodegradation.
Emerging Research Trends and Future Perspectives for 3 Methylthiophen 2 Ol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thiophene (B33073) derivatives has traditionally relied on methods like the Paal-Knorr and Gewald reactions. nih.govderpharmachemica.compharmaguideline.com However, these conventional approaches often involve harsh reaction conditions and may not align with the principles of green chemistry. nih.gov Consequently, a significant research trend is the development of novel and more sustainable synthetic routes.
Modern approaches are increasingly focused on metal-catalyzed and metal-free reactions that offer greater efficiency and atom economy. nih.gov For instance, copper-catalyzed and rhodium-catalyzed reactions have been developed for the regioselective synthesis of substituted thiophenes. nih.gov Metal-free methodologies are also gaining traction, utilizing reagents like elemental sulfur or potassium sulfide to minimize metal toxicity and advance green chemistry principles. nih.gov
Recent innovations in thiophene synthesis, which could be adapted for 3-Methylthiophen-2-ol, include:
Palladium-catalyzed heterocyclodehydration: This method converts 1-mercapto-3-yn-2-ols into substituted thiophenes. mdpi.com
Direct iodocyclization: This process synthesizes 3-iodothiophenes from 1-mercapto-3-yn-2-ol derivatives. organic-chemistry.org
Sulfuration/cyclization of bromoenynes: An environmentally sustainable strategy using inexpensive reagents. organic-chemistry.org
These emerging methods represent a move towards more sustainable and efficient production of functionalized thiophenes, which is critical for their broader application.
| Synthetic Approach | Key Features | Potential Sustainability Benefits |
| Metal-Catalyzed Cyclizations | High regioselectivity and efficiency. nih.govmdpi.com | Lower energy consumption, higher atom economy. |
| Metal-Free Methodologies | Avoids metal toxicity, uses readily available sulfur sources. nih.gov | Reduced environmental impact and waste. |
| One-Pot Multicomponent Reactions | Combines multiple steps into a single procedure, such as modifications of the Gewald reaction. nih.gov | Increased efficiency, reduced solvent use and waste. |
Exploration of Undiscovered Reactivity and Transformation Routes
Understanding the reactivity of this compound is crucial for unlocking its synthetic potential. Thiophenes are known to undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. researchgate.net The presence of both a methyl group and a hydroxyl group (which exists in tautomeric equilibrium with a keto form) on the thiophene ring of this compound suggests a rich and complex reactivity profile.
Future research is likely to focus on:
Tautomerism: Investigating the thiol-thione tautomerism and how it influences the compound's reactivity in different chemical environments. Studies on analogous systems have shown that the thione tautomer is often more stable in the gas phase, but this can be influenced by the solvent. nih.gov
Metabolic Pathways: The oxidation of the thiophene ring is relevant to the metabolic activation of various thiophene-containing drugs. femaflavor.org Research into the S-oxidation and ring oxidation of this compound could reveal new reactive intermediates and transformation pathways. femaflavor.org
Functionalization: The ethynyl group is a versatile functional handle that can be attached to a thiophene core, allowing for a wide range of subsequent reactions like Sonogashira coupling and click chemistry to create novel derivatives. beilstein-journals.org
Exploring these undiscovered routes will enable the synthesis of a new generation of complex molecules derived from this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation is revolutionizing chemical synthesis. Flow chemistry and automated synthesis platforms offer significant advantages in terms of reproducibility, efficiency, and safety, particularly when dealing with hazardous reagents or intermediates. researchgate.netucla.edu
For the synthesis of this compound and its derivatives, these technologies present several opportunities:
Continuous Flow Synthesis: This approach can facilitate reactions that are difficult to control in batch processes, offering better heat transfer and precise control over reaction times. acs.org It is particularly well-suited for multistep syntheses of heterocyclic compounds.
Automated Synthesis Platforms: These systems, often using pre-filled reagent cartridges, can accelerate the synthesis of compound libraries for screening purposes. merckmillipore.com This allows for the rapid generation and optimization of novel thiophene derivatives with desired properties. nih.gov
The adoption of these technologies can significantly accelerate the discovery and development of new materials and pharmaceuticals based on the this compound scaffold. researchgate.net
Advanced Computational Design and Prediction of this compound Derivatives
In silico methods are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. Computational studies, such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly applied to thiophene derivatives. dergipark.org.trmdpi.com
Future computational research on this compound derivatives will likely involve:
Predicting Reactivity and Properties: DFT calculations can be used to understand the electronic structure, stability of tautomers, and spectroscopic properties of new derivatives. nih.govnih.gov
Virtual Screening: Molecular docking simulations can predict the binding affinity of derivatives to biological targets, such as enzymes or receptors, thereby accelerating the identification of potential drug candidates. techscience.comtechscience.com
QSAR Modeling: These models can relate the chemical structure of thiophene derivatives to their biological activities, helping to prioritize the synthesis of the most promising compounds. dergipark.org.tr
These computational approaches save significant time and resources by allowing researchers to design and screen virtual libraries of compounds before committing to laboratory synthesis. dergipark.org.tr
| Computational Method | Application for this compound Derivatives | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and thermodynamic parameters. mdpi.com | Understanding of stability, reactivity, and spectroscopic properties. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. techscience.commdpi.com | Identification of potential lead compounds for drug discovery. |
| QSAR | Relating chemical structure to biological activity. dergipark.org.tr | Guiding the design of derivatives with enhanced efficacy. |
Utilization in Niche and Specialized Chemical Applications
While thiophene derivatives are well-established in pharmaceuticals and agrochemicals, there is growing interest in their use in more specialized, high-value applications. relicchemicals.inclinicalresearchnewsonline.com The unique electronic properties of the thiophene ring make it an attractive component for advanced materials.
Potential niche applications for derivatives of this compound include:
Organic Electronics: As building blocks for organic semiconductors, conductive polymers (like polythiophenes), and organic light-emitting diodes (OLEDs). nih.gov Recently, 3-methylthiophene (B123197) itself has been identified as a sustainable, eco-friendly solvent for fabricating high-performance organic solar cells. nih.gov
Sensors and Dyes: The thiophene scaffold is used in the development of chemical sensors and functional dyes for various industrial applications, including textiles and optical data storage. espublisher.comespublisher.com
Nanotechnology: Thiol groups are known to bind strongly to gold surfaces, making thiol-containing molecules like this compound useful for functionalizing nanoparticles for applications in drug delivery and diagnostics. nih.gov
Interdisciplinary Approaches to Thiophene Chemistry Research
The future of thiophene chemistry lies in interdisciplinary collaboration. The diverse applications of compounds like this compound necessitate a convergence of expertise from various fields.
This interdisciplinary approach involves:
Medicinal Chemistry and Biology: Designing and synthesizing novel thiophene derivatives for therapeutic applications, including anticancer and antimicrobial agents. nih.govrsc.org
Materials Science and Engineering: Developing new thiophene-based polymers and materials for electronic and optical devices. researchgate.net
Computational Chemistry and Data Science: Using advanced modeling and data analysis to accelerate the design and discovery of new molecules and materials. ucla.edu
Such collaborations are essential for translating fundamental chemical research into practical, real-world applications and for tackling complex scientific challenges.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 3-Methylthiophen-2-ol with high purity, and how can reaction conditions be optimized?
- Methodology : The synthesis of thiophenol derivatives often involves Friedel-Crafts alkylation or thiolation reactions. For this compound, a plausible route includes the reaction of 3-methylthiophene with a hydroxylating agent (e.g., hydroxylamine under acidic conditions). Catalysts like palladium on carbon (Pd/C) in ethanol or dichloromethane can enhance regioselectivity and yield .
- Optimization : Key variables include temperature (80–100°C), solvent polarity (ethanol vs. dichloromethane), and catalyst loading (5–10% Pd/C). Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can NMR and IR spectroscopy reliably characterize this compound, and what spectral markers distinguish it from isomers?
- NMR Analysis :
- 1H NMR : A singlet for the methyl group (δ 2.3–2.5 ppm), a hydroxyl proton (δ 5.0–5.5 ppm, broad), and aromatic protons (δ 6.8–7.2 ppm, splitting dependent on substitution pattern).
- 13C NMR : The hydroxyl-bearing carbon appears at δ 150–155 ppm, while the methyl carbon resonates at δ 20–22 ppm .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Stability Profile :
- Acidic Conditions : Protonation of the hydroxyl group may lead to dehydration or rearrangement.
- Basic Conditions : Deprotonation can increase reactivity, risking oxidation (e.g., to disulfides or sulfoxides).
- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed for applications in medicinal chemistry?
- Strategies :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the hydroxyl to direct electrophilic substitution to the 5-position of the thiophene ring.
- Metal Catalysis : Use Pd-catalyzed C-H activation to selectively modify the 4- or 5-positions. Computational studies (DFT) predict electron density distribution to guide functionalization .
- Case Study : Analogous thiophene derivatives (e.g., (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol) show improved regioselectivity with bulky ligands (e.g., PPh₃) in cross-coupling reactions .
Q. What computational tools are effective for modeling the electronic properties of this compound, and how do they correlate with experimental data?
- Methods :
- DFT Calculations : Gaussian or ORCA software to map HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution. Correlate with experimental UV-Vis (λmax ~250–280 nm) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) .
- MD Simulations : Predict solubility and aggregation behavior in polar solvents (e.g., DMSO) .
Q. How do contradictory reports on the biological activity of this compound derivatives arise, and how can they be resolved?
- Analysis Framework :
- Structural Variants : Compare analogs (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) to identify activity cliffs. For example, tert-butyl substituents enhance antibacterial activity, while phenyl groups reduce it .
- Assay Conditions : Discrepancies in MIC values may stem from solvent effects (DMSO vs. aqueous buffers) or bacterial strain variability. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
